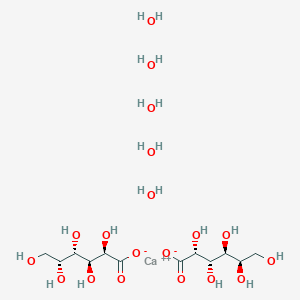
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol
Overview
Description
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol, referred to as 4-DATFP, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a compound that is composed of a phenol and a trifluoromethylpyridine moiety, which are connected by an amide bridge. 4-DATFP has been studied for its potential use as a probe in imaging studies, as a potential therapeutic agent, and as a tool in drug design.
Scientific Research Applications
4-DATFP has been studied for its potential use as a probe in imaging studies, as a potential therapeutic agent, and as a tool in drug design. It has been used to study the binding of small molecules to proteins, and has been used as a fluorescent dye to detect changes in protein conformation. In addition, 4-DATFP has been studied for its potential use as a therapeutic agent for cancer and other diseases.
Mechanism Of Action
The mechanism of action of 4-DATFP is not fully understood, but it is believed to be related to its ability to bind to proteins. By binding to specific proteins, 4-DATFP can alter their structure and function, which in turn can affect the physiology of the organism.
Biochemical And Physiological Effects
4-DATFP has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 4-DATFP can inhibit the growth of cancer cells and induce apoptosis. In addition, 4-DATFP has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Advantages And Limitations For Lab Experiments
The main advantage of 4-DATFP is its ability to bind to proteins, which makes it a useful tool for studying protein structure and function. In addition, 4-DATFP is a relatively stable compound, which makes it suitable for use in laboratory experiments. However, there are some limitations to the use of 4-DATFP in laboratory experiments. For example, 4-DATFP is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 4-DATFP in scientific research. For example, 4-DATFP could be used to study the structure and function of proteins in different biological systems, such as in cells and tissues. In addition, 4-DATFP could be used to study the effects of drugs on protein structure and function. Finally, 4-DATFP could be used as a tool in drug design, to develop new therapeutic agents for the treatment of diseases.
properties
IUPAC Name |
4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-19(2)13-12(9-3-5-11(20)6-4-9)7-10(8-18-13)14(15,16)17/h3-8,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGVWWLAYAMFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)


![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)
![N-[1-(5-carbaMoylAdaMantan-2-ylaMino)-1-oxo-2-Methyl-2-propanyl]-2-fluorobenzenesulfonaMid](/img/structure/B1429403.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1429404.png)



